N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The compound features:
- A 1-methyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
- N⁶-(4-chlorophenyl) and N⁴-(2-methylphenyl) substituents, which introduce steric and electronic modifications critical for target binding and selectivity.
The 4,6-diamine configuration enables hydrogen bonding with kinase domains, while aromatic substituents enhance hydrophobic interactions. Structural studies of analogous compounds often employ X-ray crystallography tools like SHELX, ensuring accurate conformational analysis .
Properties
Molecular Formula |
C19H17ClN6 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-N-(4-chlorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
NCPWMMGGBBUFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization with Chloroacetonitrile
In a two-step process adapted from, the ester reacts with chloroacetonitrile in dioxane under reflux to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ). This intermediate is critical for subsequent functionalization. The reaction achieves an 83% yield under optimized conditions, significantly higher than earlier methods (29% yield reported in prior literature).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dioxane |
| Temperature | Reflux (100–120°C) |
| Time | 6–8 hours |
| Catalyst | None |
| Yield | 83% |
Chlorination with POCl₃
Intermediate 2b is treated with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at position 4, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). This step activates the core for nucleophilic substitution.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (excess) |
| Temperature | 80–90°C |
| Time | 3–4 hours |
| Yield | 89% |
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ |
| Temperature | 60–70°C |
| Time | 12–16 hours |
| Yield | 72% |
Mechanistic Insight :
The chlorine at position 6 is displaced by the amine group of 4-chloroaniline, forming a C–N bond. The reaction follows a second-order kinetic pathway, with rate dependence on both the amine and the chlorinated substrate.
N⁴-(2-Methylphenyl) Substitution
The N⁴ position is functionalized via Buchwald-Hartwig amination using 2-methylaniline. Palladium(II) acetate (Pd(OAc)₂) and Xantphos serve as the catalytic system.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | Toluene |
| Base | Cs₂CO₃ |
| Temperature | 100–110°C |
| Time | 24–36 hours |
| Yield | 65% |
Optimization Notes :
-
Higher temperatures (>110°C) lead to decomposition.
-
Catalyst loading at 5 mol% balances cost and efficiency.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (s, 1H, pyrazole-H), 7.52–7.10 (m, 8H, aromatic-H), 4.92 (s, 2H, ClCH₂), 4.08 (s, 3H, N–CH₃).
-
IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C–C aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Conventional | 65–72 | 36–48 | Moderate | High |
| Microwave-Assisted | 78–85 | 6–8 | High | Limited |
Microwave Optimization :
Adapting methods from, microwave irradiation reduces reaction times by 80% (e.g., N⁶ substitution completes in 2 hours at 150°C with 78% yield).
Industrial Scalability Considerations
Large-scale production employs continuous-flow reactors to enhance reproducibility. Key parameters include:
-
Automated temperature control (±2°C variance).
-
In-line HPLC monitoring for intermediate quality assurance.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their ability to inhibit specific biological targets. Notably, these compounds have shown promise in:
- Antiviral Activity : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit viral replication by targeting viral enzymes. This mechanism has been explored in various studies, highlighting their potential as antiviral agents against diseases such as HIV and HCV .
- Anticancer Properties : The structural features of N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suggest it may act as an inhibitor of cancer cell proliferation. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may target kinases involved in cancer signaling pathways, which could lead to new treatment options .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic pathways include:
- Multi-Step Reactions : These involve the formation of the pyrazolo[3,4-d]pyrimidine core followed by selective substitutions at the N positions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .
- Functionalization : The compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities. Functionalization strategies include introducing different substituents to modify its pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Antiviral Studies : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine effectively inhibited viral replication in cell cultures, indicating potential therapeutic applications against viral infections .
- Anticancer Research : Investigations into the anticancer properties revealed that derivatives of this compound could significantly reduce cell viability in various cancer cell lines, showcasing its potential as a lead compound for drug development .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Findings |
|---|---|---|
| Antiviral | Pyrazolo[3,4-d]pyrimidines | Inhibition of viral replication |
| Anticancer | Derivatives of pyrazolo compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Kinase inhibitors | Targeting cancer-related signaling pathways |
Mechanism of Action
The mechanism of action of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine involves the inhibition of specific enzymes and signaling pathways. It targets kinases and other proteins involved in cell proliferation and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features and research findings for N⁶-(4-chlorophenyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related derivatives:
Key Research Findings and Implications
Substituent Effects on JAK Selectivity
- Chlorophenyl vs. Methoxyphenyl : The target compound’s 4-chlorophenyl group at N⁶ enhances hydrophobic interactions in JAK3’s ATP-binding pocket compared to the 3-methoxyphenyl group in ’s analog, which introduces polar methoxy interactions less favorable in hydrophobic regions .
- Methyl vs.
Impact of N⁶ Substituents
- Alkyl vs. Aryl Groups : Compounds with N⁶-alkyl chains (e.g., 3-methylbutyl in ) exhibit improved solubility but lower target affinity due to weaker aromatic stacking. In contrast, the target’s N⁶-4-chlorophenyl group balances hydrophobicity and π-π interactions .
- Bulkier Groups : Derivatives like the cyclohexenylethyl-substituted compound () face challenges in binding pocket accommodation, highlighting the importance of moderate steric bulk .
Biological Activity
N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly as a casein kinase 1 (CK1) inhibitor. CK1 enzymes are implicated in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- IUPAC Name : this compound
- Molecular Formula : C~25~H~24~ClN~5~
- Molecular Weight : 436.93 g/mol
- InChI Key : ZABGYSAZFSNLAY-UHFFFAOYSA-N
CK1 Inhibition
Research indicates that this compound acts as a potent inhibitor of CK1. A study reported an IC₅₀ value of 78 nM for this compound against CK1, highlighting its potential as a therapeutic agent in conditions where CK1 is dysregulated .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
Several derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting a potential application in treating inflammatory diseases .
Study 1: CK1 Inhibition and Cancer Treatment
A pivotal study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as novel CK1 inhibitors. The lead compound demonstrated significant inhibition of CK1 activity and was effective in reducing tumor growth in animal models. The findings support further development of these compounds for cancer therapy .
Study 2: Synthesis and Biological Evaluation
A comprehensive synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the N-position significantly impacted biological activity. Substituents such as chlorophenyl and methyl groups enhanced inhibitory potency against CK1 and increased cytotoxicity towards cancer cells .
Data Table: Biological Activity Summary
| Compound | Biological Activity | IC₅₀ (nM) | Target |
|---|---|---|---|
| This compound | CK1 Inhibition | 78 | CK1 |
| Various Pyrazolo Derivatives | Cytotoxicity | Varies | Cancer Cell Lines |
| Pyrazolo Derivatives | Anti-inflammatory | Not specified | Pro-inflammatory Cytokines |
Q & A
Q. What are the key considerations for optimizing the synthesis yield of N⁶-(4-chlorophenyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
To enhance synthesis efficiency:
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >85% yield by enabling rapid energy transfer .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility of intermediates, while acetic acid aids in cyclization steps .
- Catalysts : Potassium carbonate or triethylamine accelerates nucleophilic substitution at the N⁴ and N⁶ positions .
- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomeric impurities common in pyrazolo-pyrimidine systems .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. How should researchers design initial biological screening assays for kinase inhibition?
- In vitro kinase assays : Use recombinant kinases (e.g., CDK2/4/6) with ATP-concentration titrations to determine IC₅₀ values. Include staurosporine as a positive control .
- Selectivity panels : Screen against 50+ kinases (e.g., tyrosine kinases, MAPK) to identify off-target effects .
- Cellular assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7, HCT-116) using MTT assays, correlating IC₅₀ with kinase inhibition data .
Advanced Research Questions
Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives targeting CDKs?
- Substituent modulation :
- N⁶ position : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen-dependent potency .
- N⁴ position : Introduce bulkier groups (e.g., 2-naphthyl) to probe steric effects on kinase binding .
- Molecular docking : Use AutoDock Vina with CDK2 (PDB: 1HCL) to predict binding poses. Focus on hinge region interactions (e.g., N⁶-chlorophenyl with Leu83) .
- Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications to prioritize synthetic targets .
Q. How can researchers resolve discrepancies between in vitro kinase inhibition and cellular efficacy?
- Orthogonal assays :
- CETSA (Cellular Thermal Shift Assay): Confirm target engagement in cells by measuring protein thermal stability shifts .
- Solubility testing : Use shake-flask method (PBS pH 7.4) to identify poor solubility (e.g., <10 µM) as a bottleneck .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation, which may reduce cellular activity .
Q. What computational methods best predict binding modes with kinase targets?
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to analyze stability of hydrogen bonds between the pyrimidine core and kinase hinge region .
- QM/MM hybrid models : Calculate charge distribution at the N⁶-chlorophenyl group to explain its role in hydrophobic pocket interactions .
- Machine learning : Train models on ChEMBL kinase inhibitor data to predict selectivity profiles based on substituent fingerprints .
Q. How can low aqueous solubility be addressed during preclinical development?
- Prodrug strategies : Synthesize phosphate esters at the pyrimidine NH group to enhance solubility (>50-fold in PBS) .
- Co-solvent systems : Use PEG-400/water (30:70 v/v) for in vivo dosing, validated by pharmacokinetic studies in rodents .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability (tested via IV administration) .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values for CDK4 inhibition between enzymatic (50 nM) and cellular (5 µM) assays.
- Root cause : Poor membrane permeability or efflux via ABC transporters.
- Methodology :
- Perform Caco-2 permeability assays to measure Papp (apical-to-basal) .
- Inhibit efflux pumps (e.g., verapamil for P-gp) to assess transport-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
